2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. The amide nitrogen is linked to a 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole moiety via a methylene bridge. The cyclopenta[c]pyrazole ring provides conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-20-15(11-4-3-5-14(11)19-20)9-18-16(21)12-8-10(22-2)6-7-13(12)17/h6-8H,3-5,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHXSVGNFWATMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=C(C=CC(=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound , 2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide, is a synthetic organic molecule characterized by its unique structure that combines a bromine atom with a methoxy group and a tetrahydrocyclopentapyrazole moiety. This structural configuration suggests potential interactions with various biological targets.
Biological Activities
- Antitumor Activity : Some benzamide derivatives have shown promise in preclinical studies as potential anticancer agents. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties, potentially reducing cytokine production and modulating immune responses.
- Neuroprotective Effects : There is evidence suggesting that certain pyrazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity, indicating a potential role in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Study on Pyrazole Derivatives : A study published in the European Journal of Medicinal Chemistry investigated various pyrazole derivatives and reported significant anti-inflammatory and analgesic effects in animal models. The mechanism was attributed to the inhibition of COX enzymes and modulation of inflammatory cytokines.
- Anticancer Activity : Research has demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study found that a related compound induced G1 phase arrest and apoptosis in breast cancer cells.
Data Table: Comparative Biological Activities
| Compound Type | Activity Type | Reference |
|---|---|---|
| Benzamide Derivative | Antitumor | European Journal of Medicinal Chemistry |
| Pyrazole Derivative | Anti-inflammatory | Journal of Medicinal Chemistry |
| Benzamide Derivative | Neuroprotective | Neuropharmacology |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional attributes of the target compound and its analogs:
Key Observations
In contrast, the thieno[3,4-c]pyrazole in ’s compound introduces sulfur, which may alter electronic properties and solubility . Compound 38 incorporates a pyrimidoindole core, likely enhancing π-π stacking interactions in BET bromodomain binding . The target compound’s simpler benzamide core may prioritize flexibility over bulkiness.
Substituent Effects: The bromo-methoxy motif in the target compound and ’s analog suggests a balance between lipophilicity (bromo) and hydrogen-bonding capacity (methoxy). The cyanopyrimidobenzimidazole group in ’s compound introduces strong electron-withdrawing effects, which could modulate binding kinetics compared to the target compound’s electron-donating methoxy group .
Biological Activity: Compound 38 () explicitly targets BET bromodomains, with its pyrimidoindole core and cyclopenta[c]pyrazole contributing to potency. and compounds lack explicit activity data, but their structural profiles align with kinase or protease inhibition, common among heterocyclic benzamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
